2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide is a chemical compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Acylation: The benzodiazole core is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Alkylation: The final step involves the alkylation of the acetamide with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the benzodiazole ring.
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or modulation of neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,3-benzodiazol-2-yl)acetamide: Lacks the methoxypropyl group, which may affect its biological activity.
N-(3-methoxypropyl)benzamide: Lacks the benzodiazole core, which is crucial for its interaction with molecular targets.
Uniqueness
2-(1H-1,3-benzodiazol-2-yl)-N-(3-methoxypropyl)acetamide is unique due to the presence of both the benzodiazole core and the methoxypropyl group. This combination enhances its potential biological activity and makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-18-8-4-7-14-13(17)9-12-15-10-5-2-3-6-11(10)16-12/h2-3,5-6H,4,7-9H2,1H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKXEINZTMFYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC1=NC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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